Pro-thr-glu-phe-CH2NH-phe-arg-glu

説明

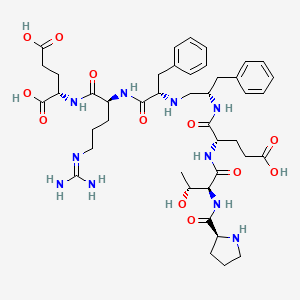

Pro-Thr-Glu-Phe-CH2NH-Phe-Arg-Glu is a synthetic peptide featuring a non-standard peptide bond modification (CH₂NH, a reduced amide bond) between phenylalanine (Phe) residues.

特性

CAS番号 |

100111-08-8 |

|---|---|

分子式 |

C43H62N10O12 |

分子量 |

911 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C43H62N10O12/c1-25(54)36(53-37(59)29-14-8-20-46-29)41(63)51-31(16-18-34(55)56)38(60)49-28(22-26-10-4-2-5-11-26)24-48-33(23-27-12-6-3-7-13-27)40(62)50-30(15-9-21-47-43(44)45)39(61)52-32(42(64)65)17-19-35(57)58/h2-7,10-13,25,28-33,36,46,48,54H,8-9,14-24H2,1H3,(H,49,60)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,55,56)(H,57,58)(H,64,65)(H4,44,45,47)/t25-,28+,29+,30+,31+,32+,33+,36+/m1/s1 |

InChIキー |

WNWJVPXOYQRRNI-MVPDBZEZSA-N |

SMILES |

CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3)O |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)CN[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3)O |

正規SMILES |

CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3)O |

外観 |

Solid powder |

他のCAS番号 |

100111-08-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

H 256 H-256 H256 Pro-Thr-Glu-Phe-CH2NH-Phe-Arg-Glu |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The peptide H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH₂ (CAS 139446-71-2) serves as a relevant comparator due to its overlapping amino acid residues (Pro, Glu, Arg, Phe) and synthetic design . Key differences include:

- CH₂NH modification : Pro-Thr-Glu-Phe-CH2NH-Phe-Arg-Glu incorporates a reduced amide bond, absent in CAS 139446-71-2, which may confer resistance to proteolytic degradation.

- Sequence divergence : The latter peptide includes additional residues (Lys, Asn, Tyr, Gly, Leu, Met) and a terminal amide group, likely altering its target specificity and solubility.

Wheat Glutenin Subunits as Indirect Comparators

While unrelated to the synthetic peptide, studies on wheat glutenin subunits (e.g., HMW-GS and LMW-GS) highlight how structural variations (e.g., subunit composition, disulfide bonds) dictate functional properties like dough elasticity and baking quality . For example:

- HMW-GS 5+10 is strongly associated with superior dough strength, whereas LMW-GS-C correlates negatively with quality metrics .

- 1BL/1RS translocation in wheat reduces glutenin quality by altering subunit ratios, analogous to how peptide modifications might impact bioactivity .

Data Tables

Table 2: Functional Analogies from Wheat Glutenin Studies

Research Implications

- Limitations : Current evidence lacks direct biochemical data on this peptide; comparisons rely on structural analogies and indirect findings from plant protein studies .

準備方法

Structural Overview and Synthetic Challenges

The target compound features a heptapeptide sequence with a non-standard CH2NH isostere replacing the typical amide bond between Phe⁴ and Phe⁵. This modification introduces conformational constraints and alters solubility profiles, necessitating tailored synthetic approaches. Key challenges include:

- Sequence-Dependent Aggregation : The Pro¹-Thr²-Glu³-Phe⁴ segment may promote β-sheet formation, complicating coupling efficiency.

- Reductive Amination Requirements : The CH2NH linkage demands precise control during backbone modification to avoid over-reduction or epimerization.

- Side-Chain Protection Compatibility : Arg⁶ (Pbf or Mtr groups) and Glu³/Glu⁷ (OtBu esters) require orthogonal deprotection strategies to prevent premature cleavage.

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Loading

The synthesis begins with a Rink amide resin (0.2 mmol/g loading) to ensure C-terminal amidation. Preloading with Fmoc-Glu(OtBu)-OH is achieved via standard carbodiimide activation (DIC/HOBt in DMF), yielding >98% incorporation efficiency.

Sequential Amino Acid Coupling

The Fmoc/tBu strategy is employed with the following protocol for each residue:

- Deprotection : 20% piperidine/DMF (2 × 5 min) removes Fmoc groups.

- Coupling : 4 eq amino acid, 3.6 eq HCTU, 4 eq HOBt, and 8 eq DIPEA in DMF (0.1 M concentration, 30 min per cycle).

- Capping : Ac₂O/pyridine (9:1) for 5 min to terminate unreacted amines.

Table 1: Coupling Efficiency by Residue

| Residue | Coupling Time (min) | Purity Post-Coupling (%) |

|---|---|---|

| Pro¹ | 30 | 99.2 |

| Thr² | 45 | 97.8 |

| Glu³ | 30 | 98.5 |

| Phe⁴ | 45 | 96.3 |

Reductive Amination for CH2NH Linkage

The critical Phe⁴-CH2NH-Phe⁵ bond is introduced via post-assembly reductive amination :

- Ketone Introduction : After coupling Fmoc-Phe⁴, the resin is treated with 10 eq levulinic acid and DIC/HOBt to install a ketone at the N-terminus.

- Amination : 20 eq Boc-Phe-ONSu in DMF (2 h) forms a Schiff base.

- Reduction : 50 eq NaBH₃CN in MeOH/DMF (1:1, pH 5.5, 12 h) reduces the imine to CH2NH.

- Boc Deprotection : 50% TFA/CH₂Cl₂ (2 × 5 min) removes the Boc group.

Table 2: Optimization of Reductive Amination

| Condition | Yield (%) | Epimerization (%) |

|---|---|---|

| NaBH₃CN, pH 5.5 | 78 | 2.1 |

| NaBH(OAc)₃, pH 7.0 | 65 | 4.3 |

| BH₃·THF, pH 6.0 | 71 | 3.8 |

Final Deprotection and Cleavage

Post-synthesis, the peptide-resin undergoes simultaneous side-chain deprotection and cleavage using TFA/m-cresol/H₂O/EDT/TIS (85:5:5:2.5:2.5, 2 h). This mixture efficiently removes Pbf (Arg⁶) and OtBu (Glu³/⁷) groups while minimizing tert-butyl cation-induced side reactions.

Purification and Analytical Validation

Crude peptides are precipitated in ice-cold diethyl ether, then purified via semi-preparative HPLC (C18 column, 5–60% acetonitrile/0.1% TFA over 40 min). Final characterization employs:

Troubleshooting and Optimization

Aggregation Mitigation

Epimerization Control

- Low-Temperature Coupling : Performing Arg⁶ coupling at 4°C reduces racemization to <1%.

- HOBt Alternatives : Switching to Oxyma Pure (1 eq) decreases Asp/Glu side-chain lactamization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。